1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride
Overview
Description
1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which combines a pyrrole ring fused to a pyridine ring, making it a versatile scaffold for drug development and other scientific applications.
Mechanism of Action
Target of Action
The primary targets of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, resulting in their inhibition . This inhibition leads to a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The compound affects the FGFR signaling pathway. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has shown stability in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. For example, pyrrolo[3,4-c]pyridine derivatives have demonstrated inhibitory effects against FMS kinase, a receptor tyrosine kinase involved in cell signaling pathways . The interaction between this compound and FMS kinase involves binding to the active site of the enzyme, thereby preventing its activity and subsequent downstream signaling.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect the incorporation of glucose into lipids, indicating its potential role in metabolic regulation . Additionally, derivatives of pyrrolo[3,4-c]pyridine have shown significant anti-HIV-1 activity, suggesting that this compound may have antiviral properties . These effects on cellular processes highlight the compound’s potential therapeutic applications in metabolic and infectious diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of specific enzymes, such as kinases, and inhibits their activity. For instance, the binding of this compound to FMS kinase results in the inhibition of its phosphorylation activity, thereby disrupting downstream signaling pathways . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. This compound is generally stable when stored at room temperature in a sealed, dry environment . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound may result in sustained inhibition of kinase activity and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses result in significant biological activity . For instance, at higher doses, this compound has been observed to inhibit kinase activity more effectively, leading to pronounced changes in cellular signaling and metabolism. At very high doses, toxic or adverse effects may occur, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the incorporation of glucose into lipids, suggesting its role in lipid metabolism . Additionally, its interaction with kinases and other enzymes may affect the overall metabolic balance within cells, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus may enable it to interact with transcription factors and other regulatory proteins, thereby influencing gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with reagents such as sodium azide or azidotrimethylsilane under microwave irradiation. This process leads to the formation of the desired pyrrolo[3,4-c]pyridin-3-one structure through cycloaddition and ring expansion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-c]pyridin-3-one oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes and receptors involved in diseases such as cancer and neurological disorders.
Comparison with Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and nature of the fused rings.
1H-pyrrolo[2,3-b]pyridines: These compounds have a different fusion pattern, leading to distinct chemical and biological properties.
Uniqueness: 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride is unique due to its specific ring fusion and the presence of a hydrochloride group, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications .
Properties
IUPAC Name |
1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-7-6-4-8-2-1-5(6)3-9-7;/h1-2,4H,3H2,(H,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRLDPCXZIZLNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)C(=O)N1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094748-09-9 | |
Record name | 1H,2H,3H-pyrrolo[3,4-c]pyridin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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